2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester (CAS 214470-60-7) is a highly functionalized anthranilic acid derivative utilized as a critical building block in the synthesis of 3-cyanoquinoline and quinazoline-based tyrosine kinase inhibitors (TKIs) [1]. Featuring a pre-installed 2-chloroethoxy side chain, a 5-methoxy group, and an ortho-amino ester moiety, this compound is primed for direct cyclization into 7-(2-chloroethoxy)-6-methoxyquinoline cores. The terminal chlorine atom serves as an essential electrophilic handle for late-stage diversification via SN2 displacement with various solubilizing amines (e.g., morpholine, piperazine). In pharmaceutical procurement, it is prioritized for its ability to bypass multi-step protection-deprotection sequences typically required when functionalizing the 7-position of quinoline scaffolds, directly accelerating the scale-up of EGFR, HER2, and KDR kinase inhibitors [2].
Substituting this specific intermediate with close analogs severely disrupts downstream synthetic efficiency and target binding. Using the 4-hydroxy precursor (2-amino-4-hydroxy-5-methoxybenzoic acid methyl ester) necessitates selective O-alkylation in the presence of the reactive 2-amino group, often leading to N-alkylation byproducts and requiring costly protecting group strategies [1]. Conversely, substituting with the 2-nitro analog (2-nitro-4-(2-chloroethoxy)-5-methoxybenzoate) introduces a mandatory reduction step into the core assembly, which risks competitive reductive dechlorination of the terminal chloroethoxy handle if standard catalytic hydrogenation is employed [2]. Furthermore, substituting with the 3-chloropropoxy homolog (the Bosutinib precursor) alters the linker length by a single methylene unit, which drastically shifts the spatial orientation of the terminal solubilizing amine in the kinase hinge region, completely ablating the specific binding profile required for the target drug [1].
Utilizing 2-amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester allows for direct cyclization with DMF-DMA and cyanoacetic acid derivatives to form the 3-cyanoquinoline core in a streamlined sequence. Compared to starting with 2-amino-4-hydroxy-5-methoxybenzoic acid methyl ester, which requires N-protection, O-alkylation with 1-bromo-2-chloroethane, and subsequent deprotection, the pre-functionalized ester improves overall core assembly yield by approximately 25-35% and eliminates two distinct unit operations [1].
| Evidence Dimension | Synthetic steps and overall yield to 7-(2-chloroethoxy)quinoline core |
| Target Compound Data | 2 steps (cyclization, chlorination), ~65-75% overall yield |
| Comparator Or Baseline | 2-amino-4-hydroxy-5-methoxybenzoate (4 steps, ~40-50% overall yield) |
| Quantified Difference | Elimination of 2 synthetic steps and ~25% absolute yield improvement |
| Conditions | Standard DMF-DMA cyclization sequence in process scale-up |
Procuring the pre-alkylated intermediate significantly reduces cycle times and solvent waste in the manufacturing of 3-cyanoquinoline APIs.
The 2-amino compound avoids the chemoselectivity issues inherent to its immediate precursor, 2-nitro-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester. When scaling up the reduction of the nitro group, standard palladium-catalyzed hydrogenation often results in 5-15% competitive hydrodehalogenation of the aliphatic chloride [1]. By procuring the already reduced 2-amino ester, manufacturers bypass this sensitive step, ensuring the integrity of the chloroethoxy handle for subsequent amination, thereby reducing the des-chloro impurity profile to below 0.1% [2].
| Evidence Dimension | Des-chloro impurity generation during processing |
| Target Compound Data | <0.1% des-chloro impurity (pre-reduced) |
| Comparator Or Baseline | 2-nitro-4-(2-chloroethoxy)-5-methoxybenzoate (generates 5-15% des-chloro byproduct during reduction) |
| Quantified Difference | >50-fold reduction in critical des-chloro impurities |
| Conditions | Catalytic hydrogenation conditions (Pd/C, H2) vs. direct procurement of the 2-amino starting material |
Minimizing dehalogenation impurities is critical for maintaining the stoichiometric efficiency of the final amination step and meeting API purity specifications.
The 2-chloroethoxy chain is not interchangeable with homologous linkers for specific kinase targets. While the 3-chloropropoxy analog is utilized for Bosutinib, the 2-chloroethoxy linker is strictly required for specific EGFR/HER2 inhibitors. Altering the linker from ethoxy to propoxy shifts the terminal basic amine (once installed) out of the optimal solvent-exposed channel of the kinase domain, which can reduce target binding affinity (IC50) by 10- to 100-fold depending on the specific kinase pocket [1].
| Evidence Dimension | Kinase inhibitory activity (IC50) dependence on linker length |
| Target Compound Data | 2-chloroethoxy precursor (yields optimal ethoxy linker for specific EGFR/HER2 targets) |
| Comparator Or Baseline | 3-chloropropoxy analog (yields propoxy linker) |
| Quantified Difference | 10- to 100-fold loss of potency if the incorrect linker length is used |
| Conditions | In vitro kinase assay (EGFR/HER2) for the final assembled API |
Buyers must procure the exact ethoxy-chain length to ensure the final API maintains its designed spatial geometry and pharmacological efficacy.
The primary industrial application is the direct synthesis of 4-chloro-7-(2-chloroethoxy)-6-methoxyquinoline-3-carbonitrile, a pivotal intermediate for assembling targeted cancer therapeutics (e.g., EGFR, HER2, and KDR inhibitors). The pre-installed ethoxy linker ensures maximum yield during core cyclization [1].
Ideal for medicinal chemistry programs requiring a common core to generate a library of kinase inhibitors. The terminal chloride allows for parallel SN2 reactions with diverse amines (piperazines, morpholines) to optimize pharmacokinetic properties without rebuilding the quinoline scaffold [1].
Beyond quinolines, the ortho-amino ester can be condensed with formamide or formamidine derivatives to yield 7-(2-chloroethoxy)-6-methoxyquinazolin-4-ones. This serves as a highly efficient precursor route for alternative kinase inhibitor scaffolds that require the same solvent-exposed ethoxy linker [2].